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Compound of Interest

Compound Name:
2-Methoxy-6-methylpyrimidine-4-

carboxylic acid

CAS No.: 136518-00-8

Cat. No.: B163349 Get Quote

Executive Summary: The Isomer Selection Paradox
In medicinal chemistry, the choice between pyrimidine carboxylic acid isomers is rarely a matter

of simple availability. It is a strategic decision that dictates the metabolic stability, solubility, and

binding affinity of the final drug candidate.

While Pyrimidine-5-carboxylic acid serves as a robust, metabolically stable bioisostere for

nicotinic acid, its isomer Pyrimidine-2-carboxylic acid presents a "high-risk, high-reward" profile

due to its inherent instability (decarboxylation) yet unique electronic signature. Pyrimidine-4-

carboxylic acid occupies a middle ground, offering distinct metal-binding capabilities akin to

orotic acid.

This guide provides a rigorous structural and functional comparison of these three isomers,

moving beyond basic properties to explore their behavior in synthetic and biological systems.

Structural Analysis & Physicochemical Profiling
The position of the carboxylic acid moiety relative to the nitrogen atoms in the pyrimidine ring

fundamentally alters the electronic distribution and intermolecular interactions of each isomer.
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Property
Pyrimidine-2-

carboxylic acid

Pyrimidine-4-

carboxylic acid

Pyrimidine-5-

carboxylic acid

CAS Number 31519-62-7 31462-59-6 4595-61-3

Structure
2-COOH (Between

two N atoms)

4-COOH (Ortho/Para

to N)

5-COOH (Meta to

both N)

Melting Point 182–197 °C 210–215 °C
~270 °C (dec.)[1][2][3]

[4]

Stability
Low (Prone to

decarboxylation)
Moderate

High (Thermally

stable)

Predicted pKa
~2.85 (Strongly

Acidic)

~2.81 (Strongly

Acidic)

~3.2–3.5 (Moderately

Acidic)

Solubility

Soluble in polar

solvents (DMSO,

DMF)

DMSO (20 mg/mL),

DMF (5 mg/mL)

Low solubility in non-

polar solvents

Key Bio-Role Synthetic intermediate
Orotic acid analog /

Metal binding

Nicotinic acid

bioisostere

Structural Insights
Thermal Stability Trend:

. The 5-isomer exhibits the highest melting point (~270°C), indicative of a highly ordered
crystal lattice stabilized by strong intermolecular hydrogen bonding and

-

stacking, unperturbed by the destabilizing electronic repulsion found in the 2-isomer.

Acidity & Electronics: The 2- and 4-isomers are significantly more acidic than the 5-isomer.

The carboxyl group at positions 2 and 4 is directly adjacent (alpha) or conjugated (para) to

the electron-withdrawing nitrogen atoms, which stabilizes the carboxylate anion via inductive

and resonance effects. The 5-isomer, being meta to both nitrogens, experiences less

electron withdrawal, resulting in a higher pKa (weaker acid).
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Stability & Reactivity: The Decarboxylation
Challenge
The most critical differentiator for synthetic planning is the decarboxylation tendency of

Pyrimidine-2-carboxylic acid.

Mechanism of Instability (2-Isomer)
Pyrimidine-2-carboxylic acid undergoes rapid thermal decarboxylation via the Hammick

Mechanism. This reaction is facilitated by the formation of a zwitterionic ylide intermediate. The

electron-deficient nature of the pyrimidine ring at position 2 allows the ring nitrogen to stabilize

the negative charge developing on the carbon after CO₂ loss.

Implication: Reactions requiring high heat or acidic conditions must be avoided for the 2-

isomer. In contrast, the 5-isomer is resistant to this pathway because the negative charge at

position 5 cannot be effectively stabilized by the ring nitrogens.

Figure 1: Comparative Stability Pathways. The 2-isomer degrades via a Hammick ylide intermediate.

Pyrimidine-2-COOH Ylide Intermediate
(Zwitterion)

Heat / H+ Pyrimidine + CO2- CO2

Pyrimidine-5-COOH
(No Ylide Stabilization) Stable at High TempHeat

Click to download full resolution via product page

Synthetic Pathways
Due to the stability differences, the synthesis of these isomers diverges significantly.

2- & 4-Isomers: Typically accessed via oxidation of methylpyrimidines. However, for the 2-

isomer, conditions must be mild to prevent decarboxylation. Alternatively, hydrolysis of 2-

cyanopyrimidine is used.

5-Isomer: Direct oxidation is difficult. The preferred route involves the condensation of

amidinium salts with specific vinamidinium salts or sodium 3,3-dimethoxy-2-
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methoxycarbonylpropen-1-olate.

Protocol: Synthesis of Pyrimidine-5-carboxylic Acid
Derivatives
Reference: Zhichkin et al., Synthesis, 2002.

Reagents: Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, Amidinium salt (e.g.,

formamidine acetate).

Solvent: DMF (Anhydrous).

Conditions: Stir at room temperature (mild conditions prevent side reactions).

Workup: Quench with saturated

, extract with ethyl acetate.

Yield: Typically moderate to excellent, avoiding the harsh oxidative conditions required for

other isomers.

Medicinal Chemistry Applications
Bioisosterism & Drug Design[5]

Pyrimidine-5-carboxylic acid as a Nicotinic Acid Isostere: The 5-isomer is a direct bioisostere

of Nicotinic Acid (Vitamin B3). It preserves the geometry and hydrogen-bonding capability of

the pyridine ring but alters the lipophilicity (LogP) and metabolic susceptibility. It is frequently

used in the design of NNMT (Nicotinamide N-methyltransferase) inhibitors for metabolic

disorders.

Pyrimidine-4-carboxylic acid & Metal Binding: Structurally related to Orotic Acid (6-

carboxyuracil), this isomer has a chelation motif (N3-C4-COOH) capable of bidentate binding

to metal ions (e.g., in metalloenzyme active sites).
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Figure 2: Strategic Selection of Pyrimidine Isomers in Drug Design.
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Experimental Protocols
Protocol A: Stability Assessment (Decarboxylation Test)
To verify the suitability of the 2-isomer for a reaction sequence.

Preparation: Dissolve 10 mg of Pyrimidine-2-carboxylic acid in 0.5 mL of

(for NMR monitoring) or buffer (pH 2-4).

Heating: Heat the sample to 60°C.
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Monitoring: Track the disappearance of the carboxylate signal and the appearance of the C2-

proton signal of unsubstituted pyrimidine via 1H-NMR.

Result: The 2-isomer will show significant degradation within hours under acidic/heated

conditions, whereas the 4- and 5-isomers will remain stable.

Protocol B: Solubility Enhancement
For biological assays, these isomers often require specific solubilization steps:

Stock Solution: Dissolve in 100% DMSO to reach 50-100 mM.

Sonication: The 5-isomer (high melting point) often requires 10-15 mins of sonication to fully

dissolve.

Dilution: Dilute into PBS (pH 7.4) immediately prior to use. Note that the 2-isomer may lower

the pH of unbuffered solutions significantly due to its higher acidity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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